2-(2-oxoazepan-1-yl)-N-phenylacetamide
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Overview
Description
2-(2-oxoazepan-1-yl)-N-phenylacetamide is an organic compound that belongs to the class of azepane derivatives Azepane is a seven-membered nitrogen-containing heterocycle, and the compound features a phenylacetamide moiety attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxoazepan-1-yl)-N-phenylacetamide can be achieved through multi-component reactions involving isocyanides. One common method involves the reaction of aromatic aldehydes, isocyanide derivatives, and 6-aminohexanoic acid as a bifunctional reagent under reflux conditions . This reaction does not require catalysts and proceeds efficiently to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multi-component reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxoazepan-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylacetamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted phenylacetamides, and various oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-oxoazepan-1-yl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(2-oxoazepan-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxoazepan-1-yl)acetic acid: This compound shares the azepane ring but has an acetic acid moiety instead of a phenylacetamide group.
N-(3-(2-oxoazepan-1-yl)propyl)formamide: Another similar compound with a formamide group attached to the azepane ring.
Uniqueness
2-(2-oxoazepan-1-yl)-N-phenylacetamide is unique due to its phenylacetamide moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the phenylacetamide group can enhance binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
2-(2-oxoazepan-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(15-12-7-3-1-4-8-12)11-16-10-6-2-5-9-14(16)18/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWKAWURFBLOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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